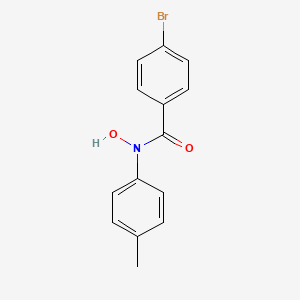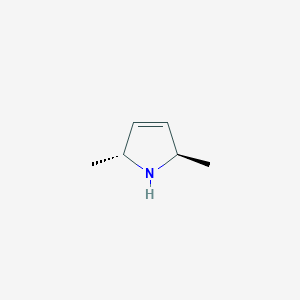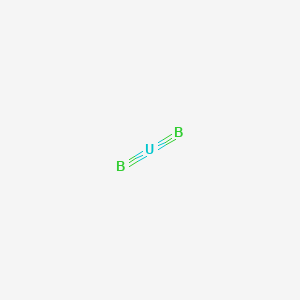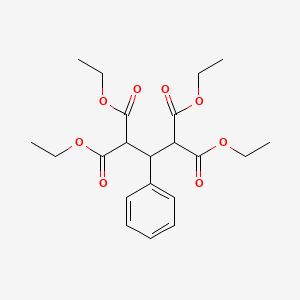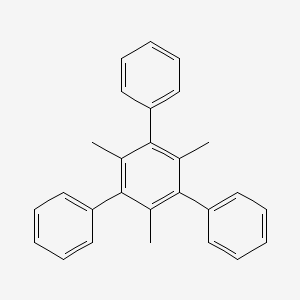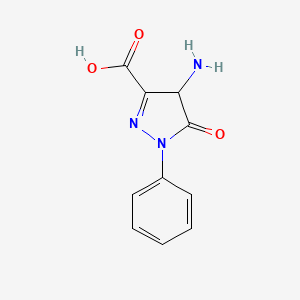
Gold;tin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold-tin, also known as gold-tin solder, is a eutectic alloy composed of 80% gold and 20% tin by weight. This compound is notable for its high thermal conductivity, low electrical resistance, and excellent corrosion resistance. It has a melting point of 280°C (536°F), making it suitable for high-reliability, high-temperature, and high-performance electronic systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gold-tin solder can be prepared using various methods, including electron beam evaporation plating, layering plating, and layering sputtering. In electron beam evaporation plating, gold and tin layers are evaporated onto a substrate and then heat-treated to form the alloy. Layering plating involves electroplating gold and tin layers onto a substrate, followed by heat treatment. Layering sputtering deposits gold and tin layers onto a substrate through sputtering, which are then heat-treated .
Industrial Production Methods
In industrial settings, gold-tin eutectic solder is often produced using magnetron sputtering techniques. This method involves depositing metal films on a secondary heat sink using gold and tin targets. The deposited layers are then sintered at high temperatures to form the eutectic solder. This technique ensures high deposition rates and uniform layer thicknesses, overcoming the limitations of traditional methods .
Analyse Chemischer Reaktionen
Types of Reactions
Gold-tin compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, gold-tin clusters can be formed by reacting heteroborate with phosphine gold electrophiles .
Common Reagents and Conditions
Common reagents used in reactions involving gold-tin compounds include phosphine gold electrophiles and heteroborate. These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the formation of desired products .
Major Products Formed
The major products formed from reactions involving gold-tin compounds include mixed metal clusters, such as [Bu3NH]3[(Et3P)Au(SnB11H11)]3 and [Bu3MeN]4[(dppm)Au2(SnB11H11)2]2. These products are characterized by their unique structures and properties .
Wissenschaftliche Forschungsanwendungen
Gold-tin compounds have a wide range of scientific research applications across various fields:
Wirkmechanismus
The mechanism of action of gold-tin compounds involves their interaction with specific molecular targets and pathways. For example, gold-tin compounds can inhibit the activity of enzymes containing cysteine and selenocysteine residues by forming stable gold-thiolate or gold-selenolate complexes. This inhibition can lead to programmed cell death in cancer cells, often involving mitochondrial pathways .
Vergleich Mit ähnlichen Verbindungen
Gold-tin compounds can be compared with other intermetallic compounds, such as palladium-tin and tin-lead alloys.
Palladium-Tin: Palladium-tin forms brittle intermetallic phases, similar to gold-tin, which can degrade solder joint integrity.
Tin-Lead: Tin-lead alloys are commonly used in soldering but have lower thermal conductivity and corrosion resistance compared to gold-tin alloys.
Similar Compounds
- Palladium-Tin (PdSn)
- Tin-Lead (SnPb)
- Silver-Tin (AgSn)
Gold-tin compounds stand out due to their unique combination of high thermal conductivity, low electrical resistance, and excellent corrosion resistance, making them ideal for high-performance applications .
Eigenschaften
Molekularformel |
AuSn |
|---|---|
Molekulargewicht |
315.68 g/mol |
IUPAC-Name |
gold;tin |
InChI |
InChI=1S/Au.Sn |
InChI-Schlüssel |
JVPLOXQKFGYFMN-UHFFFAOYSA-N |
Kanonische SMILES |
[Sn].[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol](/img/structure/B14725412.png)
